Home > Products > Screening Compounds P135699 > 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride
4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride - 289044-60-6

4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride

Catalog Number: EVT-395310
CAS Number: 289044-60-6
Molecular Formula: C12H17ClN2O2
Molecular Weight: 256.73 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride is an organic compound often employed as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly notable as a key precursor in the production of Imatinib, a tyrosine kinase inhibitor used to treat certain types of cancers. []

Synthesis Analysis
  • From 4-Methylbenzoic Acid: This method involves α-bromination of 4-methylbenzoic acid using bromosuccinimide as the bromine agent and benzoyl peroxide as the initiator. Subsequent amination with 1-methylpiperazine, followed by acidification, yields the desired product. Optimized conditions include a 1:1.2 molar ratio of 4-(bromomethyl)benzoic acid to 1-methylpiperazine, sodium bicarbonate as the acid binding agent, a reaction temperature of 20-25°C, and a reaction time of 8 hours. This optimized process achieves a yield of up to 81.5%. []
  • From p-Cyanobenzyl Chloride: This greener approach involves reacting p-cyanobenzyl chloride with methylpiperazine in a mixture of ethanol and water under heat. The resulting 4-(4-methyl-1-piperazinyl)benzonitrile is then subjected to reflux with sodium hydroxide, followed by acidification with dilute hydrochloric acid. Saturation with sodium chloride, cooling, filtration, and drying yield 4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride. This method boasts advantages like simplicity, short reaction steps, inexpensive raw materials, improved yield and purity, and environmental friendliness. []
Chemical Reactions Analysis

4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride is primarily utilized as an intermediate in the synthesis of more complex molecules, particularly within pharmaceutical research. It can undergo further reactions, such as esterification of the carboxylic acid group or substitution reactions on the aromatic ring. []

Applications

The primary application of 4-(4-methylpiperazin-1-yl)benzoic acid hydrochloride in scientific research lies in its role as a building block for synthesizing more complex molecules. Specifically, it serves as a key intermediate in the synthesis of Imatinib, a crucial drug for treating chronic myeloid leukemia and other cancers. [] Additionally, researchers may utilize it to develop new chemical entities with potential applications in various fields, including medicine and materials science.

4-(4-Methylpiperazin-1-yl)benzonitrile

  • Compound Description: 4-(4-Methylpiperazin-1-yl)benzonitrile is a key intermediate in the synthesis of Imatinib, a tyrosine kinase inhibitor used to treat certain types of cancer. It serves as a precursor to 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride in a green synthesis process [].
  • Relevance: 4-(4-Methylpiperazin-1-yl)benzonitrile is structurally related to 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride as it can be converted to the target compound through hydrolysis of the nitrile group to a carboxylic acid followed by treatment with hydrochloric acid [].
  • Compound Description: 4-(Bromomethyl)benzoic acid is a crucial intermediate in the synthesis of 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride [].
  • Relevance: 4-(Bromomethyl)benzoic acid serves as the precursor for introducing the 4-methylpiperazin-1-ylmethyl moiety in the synthesis of the target compound, 4-(4-Methylpiperazin-1-yl)benzoic acid dihydrochloride. The bromine atom in 4-(bromomethyl)benzoic acid acts as a leaving group, allowing for nucleophilic substitution with 1-methylpiperazine to form the desired product [].

(E)-4-(4-((3-Benzylidene-2-oxoindolin-1-yl)methyl)-1H-1,2,3-triazol-1-yl)benzoic acid derivatives

  • Compound Description: This series of compounds incorporates a 1,2,3-triazole ring linked to a benzoic acid moiety. These compounds were synthesized and evaluated for their antimicrobial activity and compared to Oseltamivir in a molecular docking study with neuraminidase [].

4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives

  • Compound Description: This series of compounds, featuring a pyrazole ring system linked to a benzoic acid moiety, exhibited potent antibacterial activity, particularly against Gram-positive bacteria. They were investigated for their potential as fatty acid biosynthesis inhibitors [, ].

2-Hydroxy-5-[N-(4-{[4-pyridine-2-ylsulfamoyl)phenyl]sulfamoyl}phenyl)diazen-1-yl])benzoic acid

  • Compound Description: This compound is an impurity found in Sulfasalazine, an anti-inflammatory drug. Its mutagenic potential was evaluated using the Bacterial Reverse Mutation Assay [].

3,5-Di(1H-imidazol-1-yl)benzoic acid (HDIBA)

  • Compound Description: HDIBA is a multidentate ligand utilized in the synthesis of five new inorganic-organic hybrid compounds incorporating Keggin-type polyoxometalates (POMs). These hybrid compounds have potential applications in various fields, including catalysis and materials science [].
  • Relevance: Although not directly analogous in structure to 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride, HDIBA falls within the same broad category of benzoic acid derivatives with nitrogen-containing heterocyclic substituents. This structural similarity highlights the versatility of the benzoic acid scaffold in coordination chemistry and drug design [].

5-((4-Methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol

  • Compound Description: This compound serves as a versatile precursor for synthesizing various N-Mannich bases. These Mannich bases are of interest due to their potential biological activities [].
  • Relevance: This compound shares the 4-methylpiperazin-1-ylmethyl substituent with 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride. While the core structures differ, with an oxadiazole-2-thiol in the related compound and benzoic acid in the target, the shared substituent suggests potential similarities in their pharmacological profiles or activities [].

(Z)-5-(4-Chlorobenzylidene)-2-(4-methylpiperazin-1-yl)-3H-imidazol-5(4H)-one

  • Compound Description: This compound is an arylidene-imidazolone derivative studied for its conformational properties and potential pharmacological actions [].
  • Relevance: This compound shares the 4-methylpiperazin-1-yl substituent with 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride, highlighting the prevalence of this specific piperazine derivative in medicinal chemistry. Although the core structures differ, the common substituent suggests potential similarities in their binding affinities or pharmacological targets [].

4-(1H-triazol-1-yl)benzoic acid hybrids

  • Compound Description: This series of compounds features a 1,2,4-triazole ring linked to a benzoic acid moiety. These compounds demonstrated promising antioxidant properties in in vitro studies, comparable to standard antioxidants like BHA and Trolox [].

3-(Imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide monohydrochloride

  • Compound Description: This compound and its salt forms are the subject of a patent focusing on their synthetic methods. While specific biological activities are not detailed in the abstract, the patent suggests potential medical applications for this compound [].
  • Relevance: This compound exhibits structural similarity to 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride through the presence of the 4-[(4-methylpiperazin-1-yl)methyl]phenyl moiety. This shared structural feature suggests potential similarities in their pharmacological profiles or activities [].

9-Fluoro-3-methylene-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid

  • Compound Description: This compound and its 1-thia congener are tricyclic quinolonecarboxylic acids with potent antibacterial activity against both Gram-positive and Gram-negative bacteria. They are comparable in efficacy to Ofloxacin and demonstrate promising activity in experimental systemic infections [].
  • Relevance: This compound, despite its complex tricyclic structure, shares the 4-methylpiperazin-1-yl substituent with 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride. The presence of this shared substituent in a potent antibacterial agent suggests the 4-methylpiperazin-1-yl group may play a role in its activity or contribute to its binding affinity to bacterial targets [].
  • Compound Description: This series of coumarin-pyrazole-hydrazone hybrids exhibited potent growth inhibition against a range of Gram-positive and Gram-negative bacterial strains, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus and Acinetobacter baumannii [].

5-Chlorothiophene-2-carboxylic acid [(S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonylamino]-3-(4-methylpiperazin-1-yl)-3-oxopropyl]amide (SAR107375)

  • Compound Description: SAR107375 is a potent dual thrombin and factor Xa inhibitor, demonstrating significant anticoagulant activity in vitro and in vivo. It exhibits good selectivity against related serine proteases and shows promise as a potential therapeutic for thrombotic disorders [].

1-Methylamino-6-fluoro-7-(4-methylpiperazin-1-yl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

  • Compound Description: This compound is a quinolone derivative synthesized via an intramolecular nucleophilic displacement cyclization reaction. While its specific biological activity isn't explicitly mentioned, its structural similarity to other quinolone antibiotics suggests potential antimicrobial properties [].
  • Relevance: This compound shares the 4-methylpiperazin-1-yl substituent with 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride. Although their core structures differ significantly, the presence of this common substituent highlights its potential importance in medicinal chemistry and suggests possible similarities in their pharmacological profiles or activities [].
  • Compound Description: These vanadium complexes incorporate the ligand L1, which features a 1,2,3-triazole ring linked to a benzoic acid moiety. These complexes demonstrated moderate to significant antimicrobial activity against Staphylococcus aureus [].

2-Methylthio-10,11-dihydro-11-(4-methylpiperazin-1-yl)dibenzo[b,f]thiepine maleic acid (Metitepine maleate)

  • Compound Description: Metitepine maleate is a mixed 5-HT1/5-HT2 antagonist, meaning it blocks the action of the neurotransmitter serotonin at these specific receptor subtypes. It has been studied for its potential therapeutic effects in various neurological and psychiatric disorders [].
  • Relevance: This compound shares the 4-methylpiperazin-1-yl substituent with 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride. Despite their different core structures, the common substituent suggests potential overlapping pharmacological profiles or activities, as both compounds might interact with similar biological targets, albeit with potentially different affinities or mechanisms of action [].

4-(2,5-Di-2-thienyl-1H-pyrrol-1-yl)benzoic acid (TPBA)

  • Compound Description: TPBA is a compound that has been studied using ab initio calculations and density functional theory (DFT). These studies provided insights into its molecular geometry, vibrational frequencies, and electronic properties, including its potential nonlinear optical properties [].
  • Relevance: TPBA belongs to the same class of compounds as 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride, both being benzoic acid derivatives with a heterocyclic substituent at the para position. This structural similarity underscores the significance of this chemical class in various research fields, ranging from materials science to medicinal chemistry [].
  • Compound Description: This series of 1,3-diphenyl pyrazole derivatives were synthesized and evaluated for their antimicrobial activity. They showed promising activity against Staphylococcus aureus, including methicillin-resistant strains, suggesting their potential as new antimicrobial agents [].

4-Amino-5-fluoro-3-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]quinolin-2(1H)-one lactic acid salts

  • Compound Description: This compound is a quinoline derivative that exists in various crystalline forms and solvate forms. It is a lactic acid salt known for its inhibitory activity against VEGFR2 and FGFR3, making it a potential therapeutic target for cancer treatment [, ].
  • Relevance: This compound, despite its complex structure, shares the 4-methylpiperazin-1-yl substituent with 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride, further emphasizing the relevance of this moiety in medicinal chemistry. Its presence in a compound with anticancer properties suggests that the 4-methylpiperazin-1-yl group might contribute to its activity or influence its interactions with biological targets [, ].

4-Amino-5-fluoro-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one lactic acid salt

  • Compound Description: This compound is a quinoline derivative existing in anhydrous and hydrated polymorph forms. While its specific biological activity isn't explicitly mentioned, its structural similarity to other quinoline-based drugs suggests potential pharmaceutical applications [].
  • Relevance: Similar to 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride, this compound contains the 4-methylpiperazin-1-yl group. The recurring presence of this specific piperazine derivative across various medicinal chemistry studies highlights its potential significance in drug development and warrants further investigation into its structure-activity relationships [].

4-[4-(Ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA)

  • Compound Description: EPBA is a benzoic acid derivative synthesized through a reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid. Its crystal structure reveals that the piperazine ring adopts a chair conformation, providing insights into its conformational preferences and potential influence on its interactions with biological targets [].
  • Relevance: EPBA shares the benzoic acid core with 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride and features a closely related piperazine substituent at the para position. The key difference lies in the N-substituent on the piperazine ring, with an ethoxycarbonyl group in EPBA and a methyl group in the target compound. This comparison underscores the impact of even subtle structural variations on the properties and potential biological activities of these benzoic acid derivatives [].

4-[(1-Carbamoyl-3-oxo-1,3-dihydro-2-benzofuran-1-yl)amino]benzoic Acid

  • Compound Description: This compound, bearing a phthalide-carboxamide system, was unexpectedly synthesized while attempting to obtain 2',3'-diphenyl-3H-spiro[[2]benzofuran-1,4'-imidazole]-3,5'(3'H)-dione derivatives. Its formation highlights the complexity of chemical synthesis and the potential for unexpected reaction outcomes [].

4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids

  • Compound Description: These hybrids, featuring a 1,2,4-triazole ring connected to a benzoic acid moiety, exhibited potent anticancer activity against MCF-7 and HCT-116 cancer cell lines, surpassing the potency of doxorubicin in some cases. Notably, some hybrids demonstrated minimal toxicity toward normal cells, suggesting their potential as safer anticancer agents [].

4-[3-(3-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4-formyl-1H-pyrazol-1-yl]benzoic Acid

  • Compound Description: These pyrazole-derived compounds demonstrated potent growth inhibition against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii. Their mechanism of action might involve disrupting the bacterial membrane, making them promising candidates for combating antibiotic resistance [].

4-[4-(2-Adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (AZD8329)

  • Compound Description: AZD8329 is a potent and selective 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor. This enzyme is involved in glucocorticoid metabolism and is a therapeutic target for obesity and metabolic syndrome. AZD8329 exhibited an improved technical profile compared to its predecessor, AZD4017, with enhanced solubility, pharmacokinetics, and reduced acyl glucuronide liability [, ].

4-(5-((3-Methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl)furan-2-yl)benzoic acid

  • Compound Description: This compound is a pyrazolone-based inhibitor of xanthine oxidase, an enzyme involved in purine metabolism. Inhibition of xanthine oxidase is a therapeutic strategy for treating hyperuricemia and related diseases. This compound exhibited low micromolar IC50 values against xanthine oxidase in vitro, demonstrating its potency as an enzyme inhibitor [].
  • Compound Description: (4-Methylpiperazin-1-yl)carbodithioates are precursors to 1,3-dithiolium salts, which are of interest due to their potential to interact with biological molecules like proteins and DNA. They can also be converted to tetrathiafulvalenes, compounds with applications in materials science [].
  • Relevance: These compounds share the 4-methylpiperazin-1-yl group with 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride. This common structural element suggests that both the target compound and the related compounds may exhibit similar binding interactions or pharmacological activities, particularly those involving the 4-methylpiperazin-1-yl moiety [].

4-(Pyrrole-1-yl)benzoic Acid (PyBA)

  • Compound Description: PyBA is a molecule used to modify multiwalled carbon nanotubes (MWCNTs) for the immobilization of alcohol oxidase (AOx). This modification creates a bioelectrocatalytic system with potential applications in biosensors and biofuel cells [].

(4-(1H-1,2,4-triazol-1-yl)benzoato-κN)-[4-(1H-1,2,4-triazol-1-yl)benzoic acid-κN]silver(I)

  • Compound Description: This silver(I) complex incorporates the 4-(1H-1,2,4-triazol-1-yl)benzoate ligand, which features a 1,2,4-triazole ring linked to a benzoate moiety. The crystal structure of this complex has been determined, providing insights into its coordination geometry and potential applications in coordination chemistry or materials science [].

4-(3,5-Bis(2-hydroxyphenyl)-1,2,4-triazol-1-yl)benzoic Acid

  • Compound Description: This compound is a highly selective iron(III) complexing agent. Its exceptional stability upon forming a 1:2 complex with Fe(III) makes it a promising candidate for medical applications, particularly in treating iron overload [].

trans-4-[4-(3-Adamantan-1-yl-ureido)-cyclohexyloxy]-benzoic Acid (t-AUCB)

  • Compound Description: t-AUCB is a soluble epoxide hydrolase (sEH) inhibitor. This enzyme plays a role in metabolizing epoxyeicosatrienoic acids, which have vasodilatory and neuroprotective effects. t-AUCB has demonstrated neuroprotective properties in a rat model of ischemic stroke, suggesting its potential as a therapeutic agent for stroke [].
  • Compound Description: This cobalt(II) coordination complex forms a 3D interpenetrating network and displays ferromagnetic coupling between the cobalt ions. The complex is constructed using 4-imidazol-1-yl-benzoic acid (Hiba) as a bridging ligand and azide ions [].
  • Relevance: While not directly analogous in structure to 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride, the cobalt complex incorporates a similar ligand, 4-imidazol-1-yl-benzoic acid (Hiba), which shares the benzoic acid core and a nitrogen-containing heterocyclic substituent (imidazole). This structural similarity emphasizes the versatility of the benzoic acid scaffold in constructing coordination polymers with potentially interesting magnetic properties [, ].

3-(1,2,4-Triazolo[4,3-a]pyridin-3-ylethynyl)-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide methanesulfonic acid salt

  • Compound Description: This compound is a methanesulfonic acid salt of a complex benzamide derivative. It exhibits high solubility in water and potent inhibitory activity against Bcr-Abl kinase and its mutant forms, making it a potential therapeutic for treating Bcr-Abl kinase-mediated cancers [].
  • Relevance: This compound shares the 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl moiety with the target compound, 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride. Despite having different core structures, the presence of this common fragment suggests potential similarities in their binding affinities or pharmacological targets [].

[4-((4-Hydroxynaphthalen-1-yl)diazenyl)benzoic acid] (p-ABAαN)

  • Compound Description: This azo compound has been investigated for its potential use as an acid-base indicator. It exhibits distinct color changes in acidic, neutral, and alkaline pH media, making it a potential alternative to standard indicators like phenolphthalein and methyl orange. It has been successfully used in acid-base titrations and the assay of ibuprofen [].
  • Compound Description: These derivatives, including 4-naphthalen-1-yl-benzoic acid (NA-1), 4-[4-(4-methoxyphenyl)-naphthalen-1-yl]-benzoic acid (NA-2), and 4-{4-[4-(4-methoxyphenyl)-naphthalen-1-yl]-benzyloxy}-benzoic acid (NA-3), and their corresponding Eu(III) complexes (NAC-1, NAC-2, and NAC-3), were studied for their photophysical properties, specifically focusing on energy transfer processes relevant to luminescent lanthanide complexes [].

4-(4-Hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid

  • Compound Description: This compound is a benzoic acid derivative featuring a 1,2,3-triazole ring with a hydroxymethyl group at the para position. Its crystal structure has been determined, revealing intermolecular hydrogen bonding patterns that contribute to its solid-state packing [].
  • Compound Description: HIBA and HMIBA are chiral, binaphthol-like ligands used to construct a series of metal-organic frameworks (MOFs). These MOFs exhibit diverse interpenetrating topologies and have potential applications in gas storage, separation, and catalysis [].
  • Relevance: HIBA and HMIBA are structurally related to 4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride, sharing the benzoic acid core and featuring a nitrogen-containing heterocyclic substituent, either imidazole or 2-methylimidazole, at the para position. This structural similarity emphasizes the versatility of the benzoic acid scaffold in coordination chemistry and the construction of MOFs with tailored properties [].

Properties

CAS Number

289044-60-6

Product Name

4-(4-Methylpiperazin-1-yl)benzoic acid hydrochloride

IUPAC Name

4-(4-methylpiperazin-1-yl)benzoic acid;hydrochloride

Molecular Formula

C12H17ClN2O2

Molecular Weight

256.73 g/mol

InChI

InChI=1S/C12H16N2O2.ClH/c1-13-6-8-14(9-7-13)11-4-2-10(3-5-11)12(15)16;/h2-5H,6-9H2,1H3,(H,15,16);1H

InChI Key

DXYLIEQCBNLGRJ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)O.Cl

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.